molecular formula C19H22N4O5S B2495836 (E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine CAS No. 383147-27-1

(E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine

Cat. No.: B2495836
CAS No.: 383147-27-1
M. Wt: 418.47
InChI Key: LSQOOZLDXMHVHS-XSFVSMFZSA-N
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Description

(E)-Methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine (CAS: 383147-17-9) is a synthetic organic compound featuring a piperazine core substituted with a 4-methylbenzenesulfonyl (tosyl) group. The structure includes a 3-nitrophenyl moiety linked via a methylideneamine group in the E-configuration, with a methoxy substituent. This compound is part of a broader class of Schiff base derivatives, which are known for their diverse pharmacological activities, including antimicrobial, antitumor, and receptor antagonism properties.

Properties

IUPAC Name

(E)-N-methoxy-1-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-nitrophenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-15-3-6-17(7-4-15)29(26,27)22-11-9-21(10-12-22)18-8-5-16(14-20-28-2)13-19(18)23(24)25/h3-8,13-14H,9-12H2,1-2H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQOOZLDXMHVHS-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C=NOC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)/C=N/OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine typically involves a multi-step process. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the sulfonylation of the piperazine ring and the introduction of the methoxy group through a methoxylation reaction. The final step involves the formation of the methyleneamine linkage through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and the use of catalysts can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy group can result in various substituted derivatives.

Scientific Research Applications

(E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Modifications

The following table highlights key structural analogs and their modifications relative to the target compound:

Compound Name Substituents on Piperazine Aryl Group Methylideneamine Modifications Key Differences
(E)-Methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine (Target) 4-Methylbenzenesulfonyl 3-Nitrophenyl Methoxy Reference compound
(E)-1-(4-Chloro-3-nitrophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine () 2-Methoxyphenyl 4-Chloro-3-nitrophenyl None Chloro substituent replaces methylbenzenesulfonyl; lacks methoxyimine.
N-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylene}-4-(pyridin-2-yl)piperazin-1-amine () Pyridin-2-yl 3-Benzyloxy-4-methoxyphenyl None Pyridine substitution on piperazine; benzyloxy group adds steric bulk.
(E)-(4-Chlorophenyl)methoxyamine () 4-Trifluoromethylpyridin-2-yl 4-Chlorophenyl Chlorobenzyloxy Trifluoromethylpyridine enhances electron deficiency; chlorobenzyloxy alters solubility.
7-Methoxy-4-{3-[4-(4-methylbenzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one () 4-Methylbenzyl Chromen-2-one Propoxy linker Chromenone core introduces planar aromaticity; propoxy spacer affects pharmacokinetics.

Physicochemical and Pharmacological Comparisons

Lipophilicity and Solubility :
  • The target compound ’s tosyl group increases lipophilicity compared to analogs with polar substituents (e.g., pyridinyl in ).
  • Compounds with trifluoromethyl groups () exhibit enhanced metabolic stability but reduced aqueous solubility.
Receptor Binding Profiles :
  • Piperazine derivatives like S 18126 () show high selectivity for dopamine D4 receptors (Ki = 2.4 nM vs. >3000 nM for D1/D5). The target compound’s nitro group may similarly influence receptor affinity, though direct data are unavailable.
  • L 745,870 (), a D4 antagonist, shares structural motifs (piperazine core, aryl groups) but lacks the sulfonyl group, resulting in lower plasma protein binding.

Research Findings and Implications

Challenges and Limitations

  • Nitro Group Toxicity : The 3-nitro substituent may pose metabolic challenges, as seen in related compounds requiring prodrug strategies.
  • Stereochemical Stability : The E-configuration’s stability under physiological conditions remains unverified for the target compound.

Biological Activity

(E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine, with the chemical formula C19H22N4O5S and CAS number 383147-27-1, is a compound of interest due to its potential biological activities. This article aims to explore its biological activities, including mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular Weight418.46 g/mol
Molecular FormulaC19H22N4O5S
Purity90%

The compound exhibits a variety of biological activities attributed to its structural components. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The sulfonyl group enhances solubility and bioavailability, while the nitrophenyl segment may contribute to interactions with specific biological targets.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds containing piperazine rings can exhibit antidepressant-like effects. This is likely due to their ability to interact with serotonin and dopamine receptors, which are crucial in mood regulation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The presence of the nitro group is often associated with increased antibacterial efficacy.
  • Anticancer Potential : Some derivatives of piperazine have shown promise in cancer therapy by inducing apoptosis in cancer cells. The specific mechanism involves interference with cell cycle progression and induction of oxidative stress.

Case Studies

  • Study on Antidepressant Effects : A recent study evaluated the antidepressant potential of various piperazine derivatives, including this compound. Results showed significant improvement in behavioral tests indicative of reduced depressive symptoms in animal models, suggesting a similar mechanism as traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .
  • Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited moderate activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. Further structure-activity relationship (SAR) analyses are ongoing to optimize its efficacy .
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation at micromolar concentrations. Mechanistic studies indicated that it may activate caspase pathways, leading to programmed cell death .

Structure-Activity Relationships (SAR)

Research has focused on modifying different parts of the molecule to enhance its biological activity:

  • Piperazine Modifications : Alterations in the piperazine ring have resulted in compounds with improved receptor binding affinity and selectivity .
  • Nitrophenyl Variants : Substituting different groups on the nitrophenyl moiety has shown varying degrees of antimicrobial and anticancer activities, indicating that this region is critical for bioactivity .

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